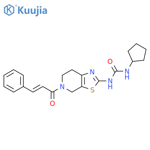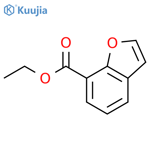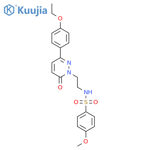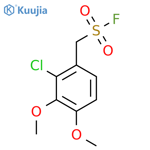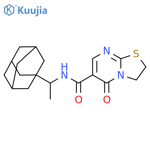(3'→5')ジヌクレオチドおよびアナログ
(3′→5′)-ジヌクレオチドおよびアナログは、2つのヌクレオチドが3′末端から5′末端へとリン酸エステル結合で連結された構造を持つ化合物であり、核酸の構造解析や合成研究に有用です。この方向性は、通常の5′→3′リンケージとは逆であり、特定の酵素反応や分子認識の解析において特異的な役割を果たします。アナログは、糖環や塩基の置換により生体安定性や特異性を調整可能で、核酸酵素の基質特異性研究や合成生物学における機能性オリゴヌクレオチド開発に適しています。高純度合成技術により、均一な構造を持つ製品が提供され、実験再現性を確保します。分子間相互作用の詳細な解明や新しい医薬品設計への貢献が期待されます。

関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
推奨される供給者
-
上海帛亦医药科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
